molecular formula C24H30S2 B14641076 1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene CAS No. 56163-28-1

1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene

Cat. No.: B14641076
CAS No.: 56163-28-1
M. Wt: 382.6 g/mol
InChI Key: JMIATZHDSSHCQL-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene is a complex organic compound characterized by its unique structure, which includes tert-butyl groups and sulfanylbut-2-ynylsulfanyl linkages

Preparation Methods

The synthesis of 1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene involves multiple steps. One common synthetic route starts with the preparation of 4-tert-butylphenylacetylene, which is then subjected to a series of reactions involving sulfanyl groups and tert-butyl groups. The reaction conditions typically include the use of palladium catalysts and specific solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. Additionally, its phenyl rings can engage in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of tert-butyl groups and sulfanylbut-2-ynylsulfanyl linkages, which provide it with distinct chemical and biological properties.

Properties

CAS No.

56163-28-1

Molecular Formula

C24H30S2

Molecular Weight

382.6 g/mol

IUPAC Name

1-tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene

InChI

InChI=1S/C24H30S2/c1-23(2,3)19-9-13-21(14-10-19)25-17-7-8-18-26-22-15-11-20(12-16-22)24(4,5)6/h9-16H,17-18H2,1-6H3

InChI Key

JMIATZHDSSHCQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SCC#CCSC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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